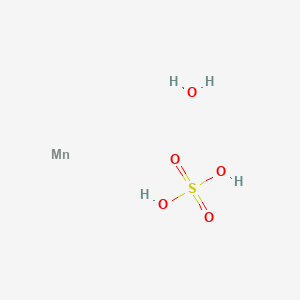

C.I. 77752; Manganese Sulfate (MnSO4) Tetrahydrate; Manganese Sulfate Tetrahydrate; Manganese(2+) Sulfate Tetrahydrate; Manganous Sulfate Tetrahydrate

説明

Manganese(II) sulfate tetrahydrate, identified by CAS 10101-68-5 and synonyms such as C.I. 77752, Manganous Sulfate Tetrahydrate, and Manganese(2+) Sulfate Tetrahydrate, is a hydrated manganese salt critical in industrial, agricultural, and biochemical applications.

特性

分子式 |

H4MnO5S |

|---|---|

分子量 |

171.03 g/mol |

IUPAC名 |

manganese;sulfuric acid;hydrate |

InChI |

InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChIキー |

VSEWZMQQQHLHQT-UHFFFAOYSA-N |

正規SMILES |

O.OS(=O)(=O)O.[Mn] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

硫酸マンガン(II)四水和物は、硫酸と二酸化マンガンの中和反応によって合成することができます。この反応は、通常、硫酸と二酸化マンガンの水溶液を約340 Kに加熱することを伴います。 得られた溶液を結晶化させて、硫酸マンガン(II)四水和物を得ます .

工業的生産方法

硫酸マンガン(II)四水和物の工業的生産は、しばしば、低品位のマンガン鉱石を硫酸で浸出することを伴います。浸出プロセスは、硫酸の濃度、反応温度、撹拌速度を制御することによって最適化されます。 最適な条件下では、マンガンの浸出効率は92.42%に達することができます .

化学反応の分析

Dissolution and Aqueous Behavior

MnSO₄·4H₂O dissociates completely in water into Mn²⁺ and SO₄²⁻ ions, forming a clear, pale-pink solution:

This dissociation is reversible upon water evaporation, reforming the crystalline hydrate1.

Solubility Data

| Temperature (°C) | Solubility (g/100 g H₂O) |

|---|---|

| 20 | 52.9 |

| 100 | 97.4 |

Alternative Routes

-

From Manganese Dioxide (MnO₂):

MnO₂ is reduced using oxalic acid (H₂C₂O₄) to form manganese oxalate, which is then treated with H₂SO₄:

Oxidation Reactions

Mn²⁺ oxidizes in aerated, alkaline conditions (pH > 8.5) to form Mn(III/IV) oxides/hydroxides:

Kinetic Factors

-

pH Dependence: Oxidation rate increases 10-fold per pH unit above 7.0 .

-

Inhibitors: Sulfate (>250 ppm) and bicarbonate (>470 ppm) reduce oxidation rates via complexation .

Complexation and Speciation

Mn²⁺ forms soluble complexes with anions:

Speciation in Natural Waters

| Total Mn (ppm) | % Mn²⁺ | % MnHCO₃⁺ | % MnSO₄⁰ |

|---|---|---|---|

| 1.0 | 50 | 30 | 20 |

Coprecipitation with Ferric Hydroxide

At pH > 6.7, Mn²⁺ adsorbs onto Fe(OH)₃ surfaces, leading to co-removal from water :

Research Findings

科学的研究の応用

Manganese Sulfate Tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It serves as a source of manganese in biochemical and physiological studies.

Industry: It finds application in the production of dry-cell batteries and as a micronutrient in fertilizers.

作用機序

類似の化合物との比較

硫酸マンガン(II)四水和物は、次のマンガン硫酸水和物と比較することができます。

- 硫酸マンガン(II)一水和物(MnSO₄·H₂O)

- 硫酸マンガン(II)七水和物(MnSO₄·7H₂O)

独自性

硫酸マンガン(II)四水和物は、その特定の水和状態のために独特であり、それはその溶解度、安定性、反応性に影響を与えます。 それは、マグネシウム、鉄、コバルトなどの硫酸四水和物と等構造的です.

結論

硫酸マンガン(II)四水和物は、さまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独特の特性と反応性は、科学研究や産業用途にとって不可欠な材料となっています。

類似化合物との比較

Toxicity Comparison:

- MnSO₄ vs.

- MnSO₄ vs. Mn₃O₄ : MnSO₄’s solubility makes it more bioavailable than the oxide form, which is less toxic .

Comparison with Other Transition Metal Sulfates

Key Differences:

- Agricultural Use : MnSO₄ is prioritized for manganese-specific supplementation, whereas FeSO₄ addresses iron deficiency .

- Electrochemical Role: MnSO₄ is unique in MnO₂ production for batteries, unlike ZnSO₄ or CuSO₄ .

Research Findings and Industrial Relevance

- Catalytic Performance : MnSO₄-based catalysts outperform MnCl₂ in persulfate activation due to sulfate radicals' stability .

- Environmental Impact: Residual SO₄²⁻ from MnSO₄ enhances catalytic activity in toluene oxidation compared to Cl⁻ or NO₃⁻ .

- Synthesis Efficiency : MnSO₄·4H₂O is cost-effective for electrodeposition compared to Mn(CH₃COO)₂·4H₂O .

生物活性

Manganese sulfate tetrahydrate (MnSO₄·4H₂O), also known as C.I. 77752, is an inorganic compound that plays a significant role in biological systems, particularly in plant nutrition and various therapeutic applications. This article discusses its biological activity, including enzyme activation, therapeutic uses, and potential toxicity, supported by relevant research findings and case studies.

Manganese sulfate tetrahydrate appears as a pale pink crystalline solid and is characterized by its deliquescent properties, allowing it to absorb moisture from the air. The tetrahydrate structure consists of manganese in the +2 oxidation state coordinated with four water molecules and a sulfate ion. This unique configuration facilitates its solubility and biological interactions .

Biological Significance

1. Role in Plant Nutrition

Manganese is an essential micronutrient for plants, activating approximately 30-35 enzymes crucial for metabolic processes, including photosynthesis and nitrogen metabolism. Deficiencies in manganese can lead to physiological disorders such as chlorosis and reduced growth in crops .

2. Enzyme Activation

Manganese sulfate tetrahydrate is vital for the activation of various enzymes involved in:

- Photosynthesis : Manganese plays a critical role in the oxygen-evolving complex of photosystem II.

- Nitrogen Metabolism : It is involved in the synthesis of amino acids and proteins.

- Antioxidant Defense : Manganese superoxide dismutase (MnSOD) protects cells from oxidative stress by converting superoxide radicals into hydrogen peroxide .

Therapeutic Applications

Recent studies have explored the use of manganese sulfate tetrahydrate in medical applications, particularly in cancer therapy:

- Chemodynamic Therapy : Manganese sulfate nanoparticles have been developed for chemodynamic therapy targeting colorectal cancer. These nanoparticles enhance reactive oxygen species (ROS) generation within cancer cells, leading to apoptosis and inhibiting tumor growth. The formulation demonstrated significant antiproliferative effects through intrinsic H₂O₂-mediated pathways .

Case Studies

1. Manganese Toxicity and Health Effects

While manganese is essential for health, excessive exposure can lead to toxicity, particularly affecting neurological functions. Studies have documented cases of manganism, a neurological disorder resulting from chronic exposure to high levels of manganese. Symptoms include gait disturbances and cognitive decline, emphasizing the importance of monitoring manganese levels in occupational settings .

2. Animal Studies on Respiratory Effects

Research involving inhalation exposure to manganese sulfate has shown transient inflammatory responses in respiratory tissues of rats. High exposure levels resulted in mild respiratory inflammation but were not permanent after cessation of exposure . Such findings underline the need for careful handling of manganese compounds in industrial applications.

Comparative Analysis of Manganese Compounds

The following table summarizes the properties and biological activities of different forms of manganese sulfate:

| Compound Name | Chemical Formula | Hydration State | Unique Properties |

|---|---|---|---|

| Manganese(II) Sulfate Monohydrate | MnSO₄·H₂O | Monohydrate | Less stable; lower solubility |

| Manganese(II) Sulfate Pentahydrate | MnSO₄·5H₂O | Pentahydrate | Higher hydration state; different crystal structure |

| Manganese(II) Sulfate Heptahydrate | MnSO₄·7H₂O | Heptahydrate | Rare form; higher water content |

| Manganese Carbonate | MnCO₃ | Anhydrous | Different anion; used primarily for different applications |

Q & A

Basic: What are the standard laboratory synthesis methods for MnSO₄·4H₂O, and how do reaction conditions influence hydration states?

Methodological Answer:

MnSO₄·4H₂O is synthesized via acid digestion of manganese oxides or carbonates. Common protocols include:

- Pyrolusite (MnO₂) route : React MnO₂ with concentrated H₂SO₄ under heating (80–100°C) until effervescence ceases. Evaporate the solution to crystallize the tetrahydrate .

- Rhodochrosite (MnCO₃) route : Dissolve MnCO₃ in H₂SO₄ at ambient temperature, followed by controlled evaporation to isolate the tetrahydrate .

Key Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。